molecular formula C11H10N4O2S B1312971 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 886497-71-8

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine

Cat. No. B1312971
M. Wt: 262.29 g/mol
InChI Key: HPRPESCFUPUCRU-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group . Benzodioxole is a type of organic compound known as a phenylpyrazole . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has identified compounds containing thiazole and guanidine groups as exhibiting broad-spectrum antibacterial and antifungal activities. Synthesis efforts have focused on creating derivatives with enhanced antimicrobial properties. For example, novel 1,3-di methyl substituted guanidine compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy against pathogens like E.coli, Lactobacillus, A. Brassicicola, and Aspergillus Niger, showcasing the potential of these compounds in addressing microbial resistance (B. S. Rawat & S. Mehra, 2016).

Molecular Structure and Tautomeric Analysis

Quantum chemical studies have been conducted to elucidate the preferred tautomeric state of compounds containing a 2-(thiazol-2-yl)guanidine unit, crucial for understanding their chemical behavior and potential biological interactions. Such analyses reveal the divalent N(I) oxidation state upon protonation of the thiazole ring nitrogen, providing insights into the electronic structure and reactivity of these molecules (Sonam Bhatia et al., 2012).

Anti-influenza Activity

A series of guanidino-alpha-D-glucopyranosides derivatives were synthesized and tested for anti-influenza activity. These compounds demonstrate the potential of guanidine derivatives in the development of novel antiviral agents, contributing to the ongoing search for effective treatments against influenza viruses (Yong-Hua Liu & L. Cao, 2008).

Chemical Synthesis and Characterization

The synthesis of guanidine derivatives involves various chemical reactions to achieve desired structures and properties. For instance, the preparation of specific guanidine derivatives has been detailed, demonstrating the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond. Such synthetic efforts are essential for the development of new compounds with significant biological or chemical utility (Łukasz Balewski & A. Kornicka, 2021).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRPESCFUPUCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine

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